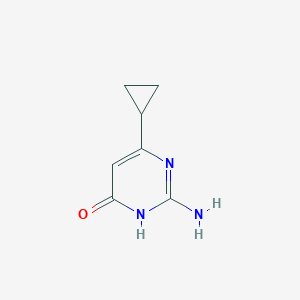

2-Amino-6-cyclopropylpyrimidin-4-OL

Vue d'ensemble

Description

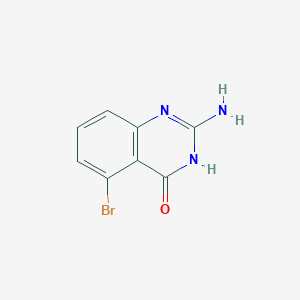

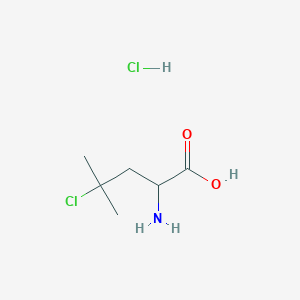

2-Amino-6-cyclopropylpyrimidin-4-OL (ACCP) is a synthetic compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, the synthesis of numerous pyrimidine analogs has been achieved by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of ACCP includes a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The cyclopropyl group is attached at position 6, and an amino group is attached at position 2 .Physical And Chemical Properties Analysis

ACCP is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis Methods and Chemical Transformations

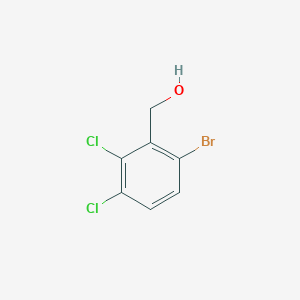

Synthesis of α-Aminophosphonates : 2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized using a three-component condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde, highlighting a method for creating compounds with potential biological activity (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Formation of 4-Aminopyrimidine Derivatives : A TfOH-mediated cycloaddition of ynamides with nitriles was developed to synthesize multi-substituted 4-aminopyrimidine, showcasing an efficient method for producing these derivatives (Ping-Fan Chen, Caixia Song, Wan-shu Wang, Xue Yu, & Yu Tang, 2016).

Synthesis of Arylpyrimidines : An electrochemical method was employed to synthesize 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, offering a novel approach for creating these compounds under mild conditions (S. Sengmany, E. L. Gall, & Eric Léonel, 2011).

Synthesis of 2-aminopyrimidine Containing Compounds : The study discussed approaches to forming the 2-aminopyrimidine system, crucial for the biological properties of its derivatives, and their applications in pharmaceutical synthesis (E. Koroleva, K. Gusak, & Zh. V. Ignatovich, 2010).

Biological Applications

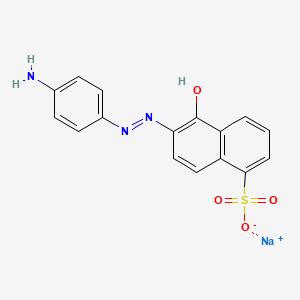

Antimicrobial and Antitubercular Activities : Certain derivatives of 2-amino-6-cyclopropylpyrimidin-4-ol were found to have antimicrobial and antifungal activities, and in some cases, showed promising results against Mycobacterium tuberculosis (N. Ingarsal, G. Saravanan, P. Amutha, & S. Nagarajan, 2007).

Cancer Research : Synthesized derivatives were evaluated for anticancer and antibacterial activities, showing potential as antiproliferative agents in cancer therapy (N. Kahriman, Kıvanç Peker, Vildan Serdaroğlu, A. Aydın, A. Usta, Seda Fandaklı, & N. Yaylı, 2020).

Xanthine Oxidase Inhibition : Derivatives of 2-amino-6-cyclopropylpyrimidin-4-ol were explored for their inhibitory activity against xanthine oxidase, a critical enzyme in uric acid synthesis, indicating their potential in treating hyperuricemia and gout (Ming Sun, Jiaxing Zhao, Qing Mao, Chengda Yan, Bing Zhang, Yuwei Yang, Xiwen Dai, Jun Gao, Fengwei Lin, Yulin Duan, Tingjian Zhang, & Shaojie Wang, 2021).

A1 Receptor Agonists : Novel 4-amino-6-aryl-5-cyano-2-thiopyrimidines were synthesized and evaluated as selective human adenosine A1 receptor agonists, showcasing their potential in therapeutic applications (J. Louvel, D. Guo, M. Agliardi, Tamara A. M. Mocking, R. Kars, T. P. Pham, Lizi Xia, H. de Vries, J. Brussee, L. Heitman, & A. IJzerman, 2014).

Safety and Hazards

The safety information for ACCP indicates that it has several hazard statements: H302-H315-H319-H332-H335. Precautionary measures include P280-P305+P351+P338-P310 . This suggests that ACCP may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Propriétés

IUPAC Name |

2-amino-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEQZBGKOFFIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-cyclopropylpyrimidin-4-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)